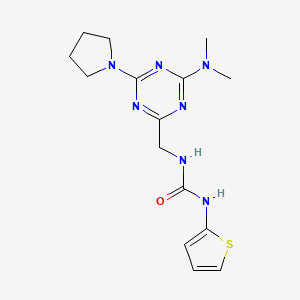

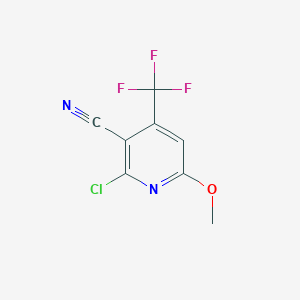

![molecular formula C28H26FN3O2 B2452621 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide CAS No. 865658-52-2](/img/structure/B2452621.png)

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of indole . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This makes them of interest to researchers for the synthesis of a variety of indole derivatives .

Synthesis Analysis

The synthesis of benzamide derivatives, which this compound is a part of, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that indole derivatives can undergo a variety of reactions due to the presence of the indole nucleus .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Synthesis

- The molecular structure and synthesis of closely related benzamides, including variants with different substituents on the benzamide ring, have been explored. These compounds, including N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide, exhibit various molecular conformations and modes of supramolecular aggregation. This highlights the diverse structural possibilities within similar compounds (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Modifications for Enhanced Properties

- Structural modifications of similar molecules have been undertaken to improve their pharmacokinetic and toxicological characteristics. For instance, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide was developed with enhanced bioavailability and a better toxicological profile compared to its predecessors (Mano et al., 2004).

X-ray Diffraction and Theoretical Studies

- The structure of novel benzamides, like 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, has been analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation, providing insights into their molecular geometry, electronic, and thermodynamic properties (Demir et al., 2015).

Microwave-Assisted Synthesis

- An efficient approach for the regioselective synthesis of similar compounds, like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, has been developed using microwave-assisted Fries rearrangement. These methods contribute to the advancement of chemical synthesis techniques (Moreno-Fuquen et al., 2019).

Radiotracer Development

- The feasibility of nucleophilic displacement in the synthesis of radiotracers, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the potential application of similar benzamides in medical imaging, particularly in positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Gastrokinetic Activity

- Certain benzamide derivatives exhibit potent in vivo gastrokinetic activity, as demonstrated by their effects on gastric emptying in animal models. This suggests potential therapeutic applications in gastrointestinal disorders (Kato et al., 1992).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are the MAP kinase-activated protein kinase 2 and MAP kinase-activated protein kinase 3 . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This inhibition could lead to changes in cellular processes controlled by these kinases .

Biochemical Pathways

The compound’s interaction with its targets affects the MAPK signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting key kinases in this pathway, the compound can potentially influence these processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the MAPK signaling pathway . Potential effects could include altered cell growth and differentiation, as well as changes in cellular stress responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Eigenschaften

IUPAC Name |

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O2/c1-34-22-16-10-19(11-17-22)18-30-28(33)20-12-14-21(15-13-20)32-27(23-6-2-4-8-25(23)29)24-7-3-5-9-26(24)31-32/h2,4,6,8,10-17H,3,5,7,9,18H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCGNHNHQUOKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=C4CCCCC4=N3)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

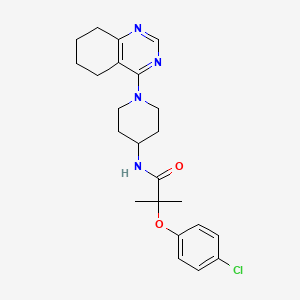

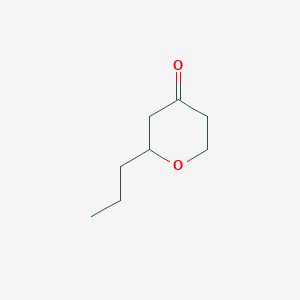

![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2452542.png)

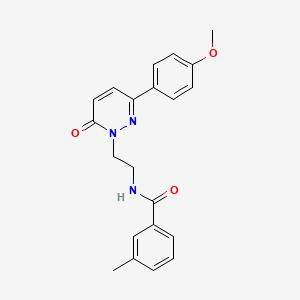

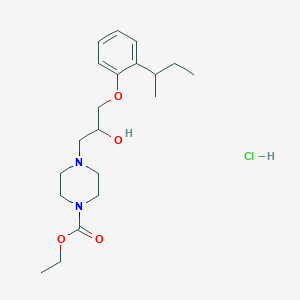

![6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452544.png)

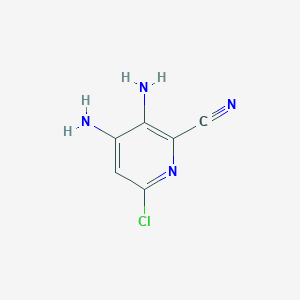

![3-((5-(allylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2452548.png)

![N-benzyl-N-ethyl-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2452549.png)

![(E)-2-(3-(2-chlorophenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2452550.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide](/img/structure/B2452551.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-phenyl-2(5H)-furanone](/img/structure/B2452560.png)